molecular formula C12H17NO B188776 3-(1-Piperidinylmethyl)phenol CAS No. 73279-04-6

3-(1-Piperidinylmethyl)phenol

Cat. No.: B188776
CAS No.: 73279-04-6
M. Wt: 191.27 g/mol
InChI Key: ORGBERFQYFWYGX-UHFFFAOYSA-N
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Description

3-(1-Piperidinylmethyl)phenol is an organic compound with the chemical formula C12H17NO. It is a white solid that is soluble in water and organic solvents. This compound is used as an intermediate in the synthesis of various drugs and pesticides, and it has applications in the field of medicine as a local anesthetic .

Mechanism of Action

The mechanism of action of 3-(1-Piperidinylmethyl)phenol involves its interaction with biological molecules, particularly through its phenolic and piperidine groups. These interactions can affect various molecular targets and pathways, including:

Properties

IUPAC Name

3-(piperidin-1-ylmethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c14-12-6-4-5-11(9-12)10-13-7-2-1-3-8-13/h4-6,9,14H,1-3,7-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORGBERFQYFWYGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70356602
Record name 3-(1-Piperidinylmethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73279-04-6
Record name 3-(1-Piperidinylmethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-Hydroxybenzyl)piperidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Sodium borohydride (1.52 g) was added to a stirred solution of 3-hydroxybenzaldehyde (4.9 g) and piperidine (6.8 g) in ethanol (25 ml) cooled in an ice-water bath. The mixture was stirred at ambient temperature for 16 hours and then poured into water (250 ml) and the resulting mixture acidified with 2N hydrochloric acid. The acidified mixture was extracted with ethyl acetate and the aqueous phase was made alkaline by the addition of aqueous ammonia solution (S.G. 0.880) to yield N-3-hydroxybenzylpiperidine (m.p. 135°-139° C.) as a colourless solid.
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Synthesis routes and methods II

Procedure details

3-Hydroxybenzaldehyde (15 g) and piperidine (15 ml) in ethanol (500 ml) were hydrogenated over 10% palladium/carbon catalyst. The catalyst was removed by filtration and the solvent was evaporated off. The residue was triturated with light petroleum (b.p. 60°-80°) and the resulting solid was recrystallised from acetonitrile to give the title compound as a buff coloured solid (8.7 g) m.p. 134°-7°. TLC silica, methanol, Rf 0.56.
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15 g
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Synthesis routes and methods III

Procedure details

Piperidine (26 g) and 4.7 g of sodium borohydride were added to a solution of 15 g of 3-hydroxybenzaldehyde in 100 ml of ethanol, and the mixture was stirred until a complete solution formed. The solution was allowed to stand overnight at room temperature. Under reduced pressure, the solvent was distilled off, and 200 ml of ice water was added to the residue. The mixture was acidified with hydrochloric acid, and allowed to stand for 1 hour. The raw material was extracted away using ethyl acetate, and the aqueous solution was separated. The aqueous layer was alkalized with aqueous ammonia, and the precipitated oily product was extracted with ethyl acetate. The solvent was distilled off, and the residue was recrystallized from acetone/n-hexane to afford 17.5 g of 3-(1-piperidinylmethyl)phenol.
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100 mL
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Synthesis routes and methods IV

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Synthesis routes and methods V

Procedure details

First, 3-piperidinomethylphenol is synthesized from 3-hydroxybenzaldehyde and piperidine. The 3-piperidinomethylphenol is then reacted with 3-chloropropylamine to produce N-[3-(3-aminopropoxy)benzyl]piperidine, which is reacted with acetoxyacetyl chloride to obtain N-[3-(3-piperidinomethylphenoxy)propyl]hydroxyacetamide. Separately, tranexamic acid and carbobenzoxy chloride are reacted to produce N-carbobenzoxyaminomethylhexanecarboxy chloride. The two compounds thus obtained are then reacted first to afford N-{3-[3-(1-piperidinomethyl)phenoxy]propyl}-2-(N-carbobenzoxy-aminomethylhexanecarboxy)acetamide. This compound is then reduced into 2-(aminomethylcyclohexanecarboxy)-N-(3-[3-(piperidinomethyl)phenoxy]propyl}acetamide.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the presence of an intramolecular hydrogen bond in 3-(1-Piperidinylmethyl)phenol influence its reactivity with the cumyloxyl radical?

A1: Unlike its counterparts 2-(1-piperidinylmethyl)phenol and 4-methoxy-2-(1-piperidinylmethyl)phenol, this compound exhibits hydrogen atom transfer (HAT) from both the phenolic O-H and the α-C-H bonds when reacting with the cumyloxyl radical in acetonitrile. [] This suggests that the positioning of the piperidinylmethyl group relative to the phenolic OH group in this compound results in a weaker intramolecular hydrogen bond, allowing for HAT from both sites.

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